molecular formula C22H33N3O2 B2814177 N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955793-06-3

N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2814177
CAS No.: 955793-06-3
M. Wt: 371.525
InChI Key: AKRXNCAGNMAORD-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a propyl group at the 1-position and an ethanediamide (oxamide) linker. The ethanediamide moiety connects a cyclohexyl group to a 2-(tetrahydroquinolin-6-yl)ethyl side chain. The cyclohexyl and propyl substituents likely influence lipophilicity and steric interactions, which are critical for pharmacokinetics and target binding.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-2-14-25-15-6-7-18-16-17(10-11-20(18)25)12-13-23-21(26)22(27)24-19-8-4-3-5-9-19/h10-11,16,19H,2-9,12-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRXNCAGNMAORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the formation of the tetrahydroquinoline moiety through a Pictet-Spengler reaction, followed by the introduction of the cyclohexyl group via a nucleophilic substitution reaction. The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl or tetrahydroquinoline moieties can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use as a pharmaceutical intermediate or as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with two classes of molecules:

  • Quinolinyl oxamide derivatives (QODs): For example, N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (). Both compounds feature a tetrahydroquinoline core and ethanediamide linker. Key differences lie in their substituents: The target compound has a cyclohexyl group and 1-propyl substitution, whereas the QOD analog includes a benzodioxol group and 1-methyl substitution.
  • Quinoxaline acetamide derivatives (): While these compounds differ in core structure (quinoxaline vs. tetrahydroquinoline), their synthetic methods (reflux with triethylamine in acetonitrile) and amide-based linkers suggest shared strategies for optimizing solubility and reactivity.

Data Table: Key Comparisons

Parameter Target Compound QOD () Quinoxaline Acetamide ()
Core Structure 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Quinoxaline
Substituents 1-Propyl, cyclohexyl 1-Methyl, benzodioxol Chlorophenyl, pyrimidin-thio
Linker Ethanediamide Ethanediamide Thioacetamide
Reported Activity Hypothesized protease inhibition Falcipain inhibition Not specified
Synthetic Method Likely reflux with TEA in acetonitrile Not detailed Reflux with TEA in acetonitrile (yield: 90.2%)
Lipophilicity (Predicted) Higher (propyl, cyclohexyl) Moderate (methyl, benzodioxol) Variable (depends on substituents)

Research Findings and Implications

  • Substituent Impact : The propyl and cyclohexyl groups in the target compound may confer advantages in target selectivity and metabolic stability over QODs, though this requires experimental validation.
  • Synthetic Feasibility: The high yields reported for quinoxaline acetamides (e.g., 90.2% in ) suggest that similar methods could be effective for synthesizing the target compound.
  • Knowledge Gaps: No direct data on the target compound’s crystallography, solubility, or bioactivity are available. Structural studies using programs like SHELXL () would be valuable for elucidating its conformation and interactions.

Q & A

Q. What are the established synthetic routes for N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, and what key reaction parameters influence yield optimization?

The synthesis typically involves:

  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with propionaldehyde under acidic conditions (pH 4–6, 60–80°C).
  • Step 2 : Ethylenediamine coupling via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide).
  • Step 3 : Cyclohexyl group introduction through amidation with cyclohexylamine, optimized at 0–5°C to suppress side reactions.
    Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (±2°C precision), and stoichiometric ratios (1:1.2 for amidation steps). Yields typically range from 45–68%, with purity >95% achievable via silica gel chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers are critical for confirmation?

  • ¹H/¹³C NMR :
    • Tetrahydroquinoline protons: δ 6.5–7.2 ppm (aromatic), δ 1.2–3.0 ppm (propyl and cyclohexyl groups).
    • Amide carbonyls: δ 165–170 ppm in ¹³C NMR.
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₄H₃₄N₃O₂: 420.2652).
  • HPLC-PDA : Retention time consistency (±0.1 min) and UV absorbance at λmax 254 nm (tetrahydroquinoline chromophore) .

Q. How does the presence of the cyclohexyl group influence the compound's physicochemical properties compared to similar analogs with aryl substituents?

The cyclohexyl group enhances:

  • Lipophilicity : LogP increases by ~0.8 units compared to phenyl analogs, improving membrane permeability.
  • Conformational rigidity : Reduces rotational freedom, potentially stabilizing target binding.
  • Metabolic stability : Resists oxidative metabolism (CYP450) better than aryl groups, as shown in microsomal assays .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictory biological activity data across different in vitro assay systems for this compound?

  • Dose-response normalization : Compare EC₅₀ values across assays using standardized positive controls (e.g., reference inhibitors).
  • Orthogonal assays : Validate kinase inhibition (IC₅₀) via fluorescence polarization and radiometric assays.
  • Statistical meta-analysis : Apply mixed-effects models to account for inter-assay variability (e.g., plate-to-plate differences in cell viability assays) .

Q. How can computational chemistry tools be applied to predict binding modes of this compound with neurological targets, and what validation protocols are essential?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with serotonin receptors (e.g., 5-HT₂A). Key residues: Asp155 (salt bridge with amide) and Trp358 (π-π stacking with tetrahydroquinoline).
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å).
  • Experimental validation : Mutagenesis (e.g., D155A mutation) and surface plasmon resonance (SPR) for binding affinity correlation (R² >0.85) .

Q. What advanced purification strategies address challenges posed by diastereomer formation during the final amidation step of the synthesis?

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (85:15) to resolve diastereomers (α >1.5).
  • Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) under controlled cooling (0.1°C/min) to isolate the desired stereoisomer.
  • Dynamic kinetic resolution : Employ lipase catalysts (e.g., CAL-B) to racemize undesired enantiomers in situ .

Q. What experimental design principles should guide the optimization of solvent systems for large-scale crystallization of this thermally labile compound?

  • Design of Experiments (DoE) : Use a 3² factorial design to test solvent polarity (dichloromethane to ethanol) and cooling rates (0.1–1.0°C/min).
  • Critical parameters : Solubility (≥20 mg/mL at 50°C), nucleation temperature (Tₙ <25°C), and crystal aspect ratio (target: 1:1–1:3).
  • PAT tools : In-situ Raman spectroscopy monitors polymorph transitions during cooling .

Q. How does comparative QSAR modeling inform the rational modification of the tetrahydroquinoline moiety to enhance blood-brain barrier (BBB) penetration?

  • Descriptor analysis : Topological polar surface area (TPSA <70 Ų) and hydrogen-bond donors (≤2) are critical for BBB permeability.
  • Substituent effects : Propyl groups improve logBB by +0.3 vs. ethyl analogs (MDCK-MDR1 assay data).
  • In silico predictions : Use ADMET Predictor™ to prioritize analogs with predicted logBB >−1.0 and P-gp efflux ratio <3 .

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